1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide
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Overview
Description
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst like vitamin B1.
Coupling of the Pyrazole and Indole Units: The final step involves coupling the pyrazole moiety with the indole core through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar in structure but with a cyclopropane ring instead of an indole core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the functional groups attached.
Uniqueness
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is unique due to its combination of an indole core, benzyl group, and pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-benzyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28) |
InChI Key |
NACVDKVSLSDMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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